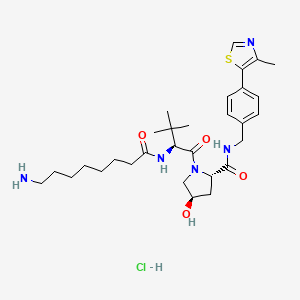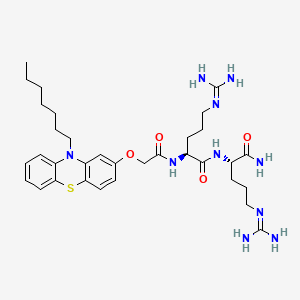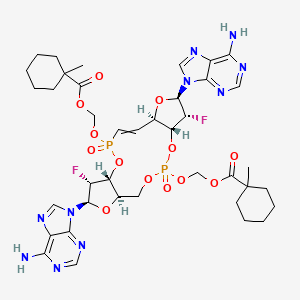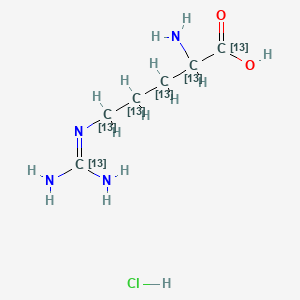
(R)-Thionisoxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Thionisoxetine est un composé chiral suscitant un intérêt considérable dans le domaine de la chimie médicinale. Il est connu pour ses applications thérapeutiques potentielles, notamment dans le traitement des troubles neurologiques. La stéréochimie unique du composé joue un rôle crucial dans son activité biologique, ce qui en fait un sujet de recherche approfondie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (R)-Thionisoxetine implique généralement l'utilisation de catalyseurs chiraux pour assurer la production de l'énantiomère désiré. Une méthode courante comprend l'hydrogénation asymétrique d'un précurseur approprié, en utilisant un catalyseur chiral au rhodium ou au ruthénium. Les conditions réactionnelles impliquent souvent des températures et des pressions modérées pour atteindre une haute énantiosélectivité.
Méthodes de production industrielle
Dans un contexte industriel, la production de this compound peut impliquer une synthèse asymétrique à grande échelle utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles et une meilleure évolutivité. L'utilisation de techniques de purification avancées, telles que la chromatographie chirale, garantit l'isolement de l'énantiomère pur.
Analyse Des Réactions Chimiques
Types de réactions
(R)-Thionisoxetine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant du gaz hydrogène en présence d'un catalyseur au palladium, convertissant le composé en son thiol correspondant.
Substitution : Des réactions de substitution nucléophile peuvent se produire à l'atome de soufre, où des réactifs tels que les halogénures d'alkyle peuvent introduire différents groupes alkyles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Gaz hydrogène avec un catalyseur au palladium.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols.
Substitution : Dérivés alkyliques de la thionisoxétine.
Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules complexes.
Biologie : Étudié pour ses interactions avec diverses cibles biologiques, y compris les enzymes et les récepteurs.
Médecine : Enquête sur son potentiel en tant qu'agent thérapeutique dans le traitement des troubles neurologiques tels que la dépression et l'anxiété.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Il est connu pour inhiber la recapture de certains neurotransmetteurs, tels que la sérotonine et la norépinéphrine, en se liant à leurs transporteurs respectifs. Cela conduit à une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique, améliorant leur signalisation et produisant des effets thérapeutiques.
Applications De Recherche Scientifique
®-Thionisoxetine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-Thionisoxetine involves its interaction with specific molecular targets in the body. It is known to inhibit the reuptake of certain neurotransmitters, such as serotonin and norepinephrine, by binding to their respective transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-Thionisoxetine : L'énantiomère de (R)-Thionisoxetine, qui peut avoir une activité biologique différente.
Fluoxétine : Un inhibiteur sélectif de la recapture de la sérotonine avec un mécanisme d'action similaire mais une structure chimique différente.
Duloxétine : Un autre inhibiteur de la recapture de la sérotonine-norépinéphrine avec des propriétés pharmacologiques distinctes.
Unicité
This compound est unique en raison de sa stéréochimie spécifique, qui influence considérablement son interaction avec les cibles biologiques. La sélectivité et la puissance de cet énantiomère en font un composé précieux pour les applications thérapeutiques, le distinguant des autres composés similaires.
Propriétés
Formule moléculaire |
C17H21NOS |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(3R)-N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m1/s1 |
Clé InChI |
NDVZIUGCCMZHLG-OAHLLOKOSA-N |
SMILES isomérique |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2SC |
SMILES canonique |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)


![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)

![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)

![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)
![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)

